molecular formula C14H12N2O6 B5375417 2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B5375417
M. Wt: 304.25 g/mol
InChI Key: BENVLYYDVVWQBL-UHFFFAOYSA-N
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Description

2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrroloisoindole derivatives, which are characterized by a fused ring system combining pyrrole and isoindole moieties. The presence of hydroxyethyl groups at the 2 and 6 positions further enhances its chemical reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrroloisoindole Core: This step involves the cyclization of a suitable precursor, such as a substituted phthalonitrile, with a diamine under high-temperature conditions. The reaction is often carried out in the presence of a catalyst like zinc chloride to facilitate the cyclization process.

    Introduction of Hydroxyethyl Groups: The hydroxyethyl groups are introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with lithium aluminum hydride would produce alcohols or amines.

Scientific Research Applications

2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The hydroxyethyl groups can form hydrogen bonds with target molecules, influencing their function and stability. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(3-hydroxypropyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
  • 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Uniqueness

Compared to similar compounds, 2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and specific interactions with other molecules.

Properties

IUPAC Name

2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-3-1-15-11(19)7-5-9-10(6-8(7)12(15)20)14(22)16(2-4-18)13(9)21/h5-6,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENVLYYDVVWQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1C(=O)N(C3=O)CCO)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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